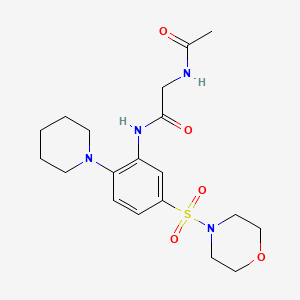
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized through a number of methods and has been the subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various tumor cell lines and to exhibit antibacterial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its ability to selectively target specific enzymes and proteins involved in various biological processes. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for various types of cancer. Additionally, further research could be conducted on the synthesis of this compound and its potential use in the development of new drugs and therapies.
Synthesemethoden
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 8-methylquinoline-3-carbaldehyde with 5-methylpyrazine-2-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 8-methylquinoline-3-carbaldehyde with 5-methylpyrazine-2-carboxamide or 5-methylpyrazine-2-carboxylic acid hydrazide.
Wissenschaftliche Forschungsanwendungen
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-5-3-6-13-7-4-8-19(15(11)13)16(20)14-10-17-12(2)9-18-14/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBBHJVGMMTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

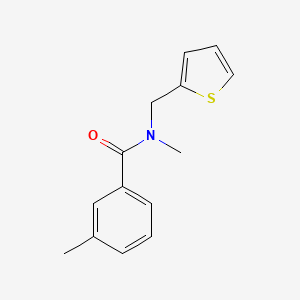


![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
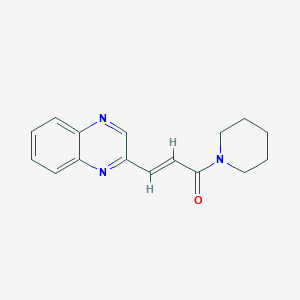
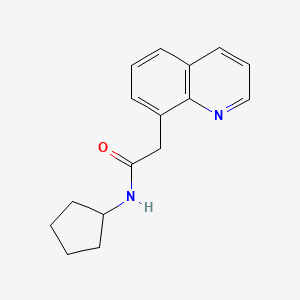
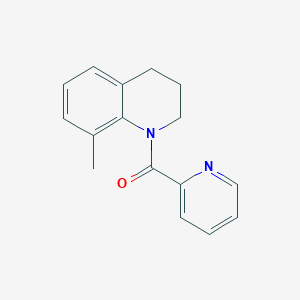

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)


